molecular formula C8H11NO3 B2567525 Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate CAS No. 412283-66-0

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate

Cat. No.: B2567525
CAS No.: 412283-66-0
M. Wt: 169.18
InChI Key: KUOQPNVZPMUQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The product of this reaction is then hydrolyzed using sodium hydroxide to obtain the desired compound .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, a solvent used in paints, coatings, resins, and as a main ingredient in fragrances, has seen research into its production via various process intensification techniques. These techniques aim to overcome chemical equilibrium limitations, reduce energy consumption, and ensure economic efficiency through reduced capital investment. Reactive distillation and microwave reactive distillation are among the highlighted methods for ethyl acetate production, focusing on optimizing process parameters such as ethanol and acetic acid flow rates, catalyst choice, and energy duties to enhance purity and production rates (Patil & Gnanasundaram, 2020).

Toxicological Review of Ethyl tertiary-Butyl Ether

Though not directly related to "Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate," the toxicological profile of ethyl tertiary-butyl ether (ETBE), a gasoline additive, provides insights into the safety considerations of related ethyl esters. The review covers ETBE's low toxicity profile, rapid metabolism, and the limited potential for human exposure effects, emphasizing the need for understanding the toxicological impacts of chemical compounds used in various applications (Mcgregor, 2007).

Liquid Organic Hydrogen Carrier (LOHC) Cycle Using Ethanol-Ethyl Acetate System

The conversion of bioethanol to ethyl acetate, yielding hydrogen as a by-product, presents an innovative approach to harnessing bioethanol as a renewable hydrogen carrier. This process, part of the Liquid Organic Hydrogen Carrier (LOHC) cycle, demonstrates the versatility of ethyl acetate in sustainable energy applications. The review explores catalysts, operational conditions, and the process's technological and economic aspects, highlighting the benefits of using renewable resources and green products (Santacesaria et al., 2023).

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Research into the environmental fate and aquatic effects of oxo-process chemicals, including butyl and ethyl acetates, addresses concerns about their biodegradability and impact on aquatic life. This review provides a comprehensive overview of their environmental behavior, demonstrating rapid biodegradation and low toxicity to aquatic organisms, contributing to the understanding of the environmental safety profile of ethyl acetate and related compounds (Staples, 2001).

Properties

IUPAC Name

ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)5-6-3-4-7(10)9-6/h3H,2,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQPNVZPMUQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412283-66-0
Record name ethyl 2-(5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.